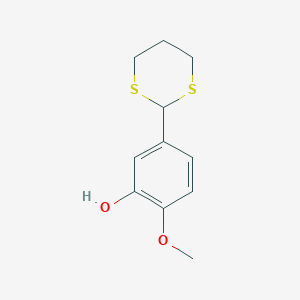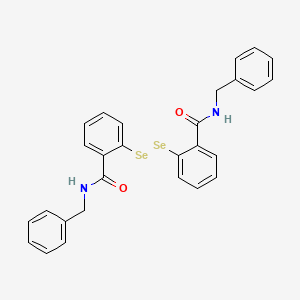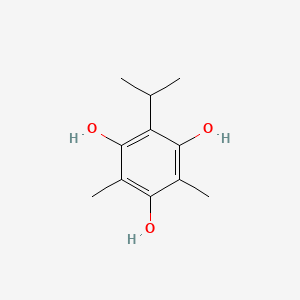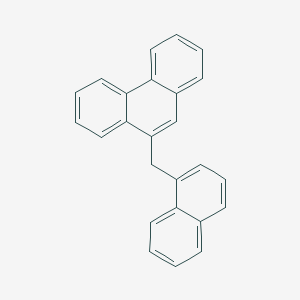
Phenanthrene, 9-(1-naphthalenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenanthrene, 9-(1-naphthalenylmethyl)- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It consists of a phenanthrene core with a naphthalenylmethyl group attached at the 9th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthrene, 9-(1-naphthalenylmethyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of phenanthrene with 1-naphthalenylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of Phenanthrene, 9-(1-naphthalenylmethyl)- often involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced separation techniques to purify the final product.
化学反応の分析
Types of Reactions
Phenanthrene, 9-(1-naphthalenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like Raney nickel are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for halogenation are employed.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Nitro and halogenated phenanthrene derivatives.
科学的研究の応用
Phenanthrene, 9-(1-naphthalenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, plastics, and other materials.
作用機序
The mechanism of action of Phenanthrene, 9-(1-naphthalenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, affecting gene expression and cellular processes. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Phenanthrene: A parent compound with similar structural features but lacking the naphthalenylmethyl group.
Anthracene: Another PAH with a linear arrangement of three benzene rings.
Naphthalene: A simpler PAH with two fused benzene rings.
Uniqueness
Phenanthrene, 9-(1-naphthalenylmethyl)- is unique due to the presence of the naphthalenylmethyl group, which imparts distinct chemical and physical properties
特性
CAS番号 |
110282-72-9 |
|---|---|
分子式 |
C25H18 |
分子量 |
318.4 g/mol |
IUPAC名 |
9-(naphthalen-1-ylmethyl)phenanthrene |
InChI |
InChI=1S/C25H18/c1-3-12-22-18(8-1)10-7-11-19(22)16-21-17-20-9-2-4-13-23(20)25-15-6-5-14-24(21)25/h1-15,17H,16H2 |
InChIキー |
BTBWTGWLCGXRKZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=CC4=CC=CC=C4C5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



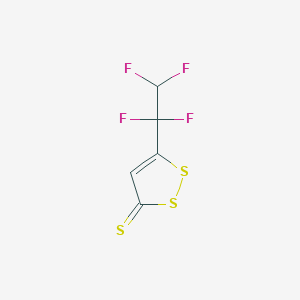
![Trichloro[2-(4-nitrophenyl)ethyl]silane](/img/structure/B14331362.png)
![2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)
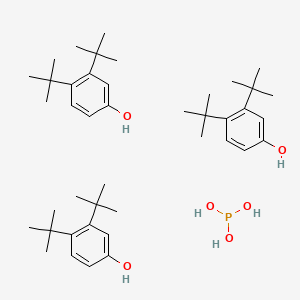
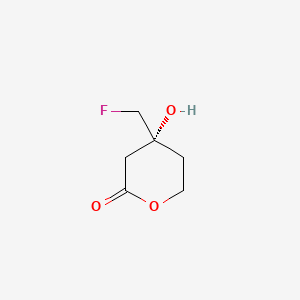
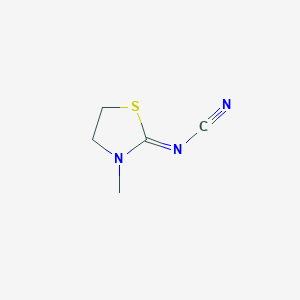
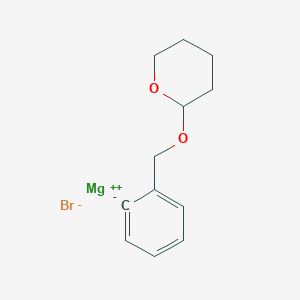
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B14331382.png)
![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)
